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Compound of Interest

Compound Name: Fexofenadine hydrochloride

Cat. No.: B162134 Get Quote

Introduction

Fexofenadine hydrochloride, a widely used second-generation antihistamine, is known to

exist in various polymorphic forms.[1][2] Polymorphism, the ability of a solid material to exist in

two or more crystalline forms, can significantly impact the physicochemical properties of an

active pharmaceutical ingredient (API), including its solubility, stability, dissolution rate, and

bioavailability.[1] Therefore, the selective synthesis and purification of a desired polymorphic

form of fexofenadine hydrochloride are critical for ensuring consistent drug product quality

and therapeutic efficacy.

These application notes provide detailed protocols for the synthesis and purification of several

known polymorphs of fexofenadine hydrochloride. The procedures have been compiled from

various scientific literature and patents. Additionally, comparative analytical data for the

characterization of these polymorphs are presented in a tabular format for easy reference.

Characterization Data of Fexofenadine
Hydrochloride Polymorphs
The identification and differentiation of fexofenadine hydrochloride polymorphs are primarily

achieved through solid-state analytical techniques such as Powder X-ray Diffraction (PXRD),

Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The

characteristic data for several polymorphs are summarized below.
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Table 1: Powder X-ray Diffraction (PXRD) Data
Polymorph

Characteristic Peaks (2θ ±
0.2°)

Reference

Form I
5.9, 7.5, 12.1, 14.2, 15.0, 17.9,

18.3, 20.0
[3]

Form II
7.7, 11.2, 13.7, 16.9, 18.1,

19.8, 21.1
[3]

Form B (Monohydrate) 4.4, 4.7, 5.2, 7.9, 10.1, 23.6 [4]

Form C (Acetonitrile

Monosolvate)

7.0, 11.6, 15.4, 17.3, 18.0,

20.5
[4][5]

Polymorph φ
4.9, 9.9, 13.6, 15.8, 16.7, 18.1,

18.6, 19.9
[6]

Form X 5.5, 5.8, 16.4, 16.9, 18.4 [7]

Form XIV (Ethyl Acetate

Solvate)
5.4, 5.7, 10.9, 11.4, 11.6 [7]

Form XV (Ethyl Acetate

Solvate)
5.5, 5.8, 16.4, 16.9, 18.4 [7]

Table 2: Thermal Analysis Data (DSC)
Polymorph

Key Endothermic Peaks
(°C)

Reference

Form I ~198.3 [3]

Form B (Monohydrate) ~80.27, ~109.27, ~149.14 [4]

Form X ~138 (minor), ~150 (major) [7]

Form XIV (Ethyl Acetate

Solvate)
~100 [7]

Form XV (Ethyl Acetate

Solvate)
~140 [7]
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Experimental Protocols
The following section details the experimental procedures for the preparation of various

fexofenadine hydrochloride polymorphs.

Protocol 1: Synthesis of Fexofenadine Hydrochloride
Polymorph φ
This protocol describes the preparation of polymorph φ via salification of the fexofenadine free

base.

Materials:

2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic

acid (Fexofenadine free base, Formula VI)

Ethyl acetate

30-36% Aqueous hydrochloric acid

Four-neck flask with mechanical agitator, thermometer, and condenser

Procedure:

Suspend 9 g of fexofenadine free base in 90 mL of ethyl acetate in the four-neck flask.

Heat the suspension to 40°C with stirring.

Slowly add 2 g of 30.36% aqueous hydrochloric acid to the mixture.

Maintain the solution at 40°C and continue stirring for 1 hour.

Allow the mixture to cool to room temperature and stir overnight to facilitate crystallization.

Filter the crystallized solid.

Wash the filtered solid with ethyl acetate.
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Dry the solid under vacuum at 50°C to yield polymorph φ.[6]

Synthesis of Polymorph φ

Start Suspend Fexofenadine free base
in Ethyl Acetate Heat to 40°C Add Aqueous HCl Stir at 40°C for 1h Cool to RT and

Stir Overnight Filter Solid Wash with
Ethyl Acetate

Dry at 50°C
(Vacuum) Polymorph φ

Click to download full resolution via product page

Caption: Workflow for the synthesis of Fexofenadine HCl Polymorph φ.

Protocol 2: Preparation of Fexofenadine Hydrochloride
Polymorphic Forms A1, B1, and C1 by Slurrying
This protocol outlines the preparation of three distinct polymorphic forms by recrystallization

from different organic solvents at varying conditions.[1]

Materials:

Fexofenadine hydrochloride

n-Propanol

Ethanol

Methanol

Magnetic stirrer

Filtration apparatus

Procedure for Form A1:

Add 3 g of fexofenadine hydrochloride to 20 mL of n-propanol to create a slurry.

Stir the mixture at room temperature for 24 hours using a magnetic stirrer.
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Filter the mixture under vacuum.

Rinse the solid with 10 mL of n-propanol.

Dry the resulting solid to obtain Form A1.[1]

Procedure for Form B1:

Create a slurry by adding 3 g of fexofenadine hydrochloride to 20 mL of ethanol.

Stir the mixture at room temperature for 16 hours.

Filter the mixture under vacuum and rinse the solid with 10 mL of ethanol.

Dry the product to yield Form B1.[1]

Procedure for Form C1:

Prepare a slurry of 3 g of fexofenadine hydrochloride in 20 mL of methanol.

Stir the mixture at 45°C for 28 hours.

Filter the mixture under vacuum and wash the solid with 10 mL of methanol.

Dry the final product to obtain Form C1.[1]
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Form A1 Form B1 Form C1

Fexofenadine HCl

Slurry in n-Propanol Slurry in Ethanol Slurry in Methanol

Stir at RT for 24h

Filter & Wash

Form A1

Stir at RT for 16h

Filter & Wash

Form B1

Stir at 45°C for 28h

Filter & Wash

Form C1

Click to download full resolution via product page

Caption: Slurrying methods for preparing Polymorphs A1, B1, and C1.

Protocol 3: Preparation of Fexofenadine Hydrochloride
Form B (Monohydrate)
This protocol details the synthesis of the monohydrate Form B.

Materials:

4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid

Methanol

Water
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Sodium hydroxide pellets

Sodium borohydride

Acetone

36% w/w Hydrochloric acid

Procedure:

In a 3-liter four-neck flask, combine 278 g of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-

oxobutyl]-α,α-dimethylbenzeneacetic acid, 355 mL of water, 765 mL of methanol, and 22.6 g

of sodium hydroxide pellets.

Heat the mixture to 40°C.

Add a solution of 9.8 g of sodium borohydride in 47 mL of water.

Once the reduction reaction is complete, add 40 mL of acetone.

Adjust the pH to a range of 2.5 to 3 with 36% w/w hydrochloric acid.

Add 140 mL of methanol and 450 mL of water while maintaining the temperature at 40°C.

Slowly cool the mixture to -15°C to precipitate the product.

Filter the precipitate and wash it with a 1:1 water/methanol mixture.

Dry the resulting solid under vacuum at 40°C to a constant weight to obtain Form B.[4]

Protocol 4: Preparation of Fexofenadine Hydrochloride
Form C (Acetonitrile Monosolvate) from Form B
This protocol describes the conversion of Form B to Form C.

Materials:

Fexofenadine hydrochloride Form B (hydrate)
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Acetonitrile

Procedure:

Heat 2650 mL of acetonitrile to 80-82°C (reflux).

Add 265 g of fexofenadine hydrochloride hydrate (Form B) to the refluxing acetonitrile

under stirring.

Continue refluxing the suspension for approximately one hour.

Cool the suspension to between -15°C and -10°C over a period of about 4 hours.

Filter the precipitated solid and wash it with two 80 mL portions of acetonitrile.

Dry the wet product under vacuum at 50°C for 10 hours to yield Form C.[4][5]

Conversion of Form B to Form C

Form B
(Hydrate) Disperse in Acetonitrile Reflux at 80-82°C

for 1h
Cool to -15/-10°C

over 4h
Filter & Wash

with Acetonitrile
Dry at 50°C
(Vacuum)

Form C
(Acetonitrile Solvate)

Click to download full resolution via product page

Caption: Process for converting Fexofenadine HCl Form B to Form C.

Analytical Methods for Characterization
A brief overview of the key analytical techniques used for the characterization of fexofenadine
hydrochloride polymorphs is provided below. A wide range of analytical methods, including

HPLC, UV-spectroscopy, and mass spectroscopy, have been reported for the analysis of

fexofenadine HCl.[8]

Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and

differentiating crystalline polymorphs. Each polymorph exhibits a unique diffraction pattern. A
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typical analysis is performed using a diffractometer with CuKα radiation, scanning over a 2θ

range of 3° to 40°.[6]

Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a

sample, such as melting point and enthalpy of fusion. These properties are unique to each

polymorphic form. A common method involves heating the sample (2-5 mg) in an aluminum

pan from 30°C to 350°C at a heating rate of 10°C/min under a nitrogen purge.[1]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature. It is particularly useful for distinguishing between anhydrous forms

and solvates/hydrates by quantifying the amount of solvent or water loss upon heating.[1]

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the

vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in

their FTIR spectra due to variations in intermolecular interactions. For instance, the

characteristic peaks for Form I include 3296.39 cm⁻¹ (O-H stretching), 1706.64 cm⁻¹ (C=O

stretching of the carboxylic acid), and 1279.48 cm⁻¹ (C-N stretching of the tertiary amine).[3]

Stability and Interconversion
The stability of different polymorphic forms can vary under different environmental conditions

such as temperature and humidity. For example, it has been observed that Form I can convert

to Form II (a hydrate) in the presence of water, a critical consideration during manufacturing

processes like wet granulation.[3] The choice of solvent and processing conditions plays a

crucial role in isolating the desired, most stable polymorphic form for pharmaceutical

development.[1] The conversion of one form to another, such as the transformation of an

acetonitrile solvate (Form C) to an anhydrous form, can be achieved through specific

processes like heating under vacuum.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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